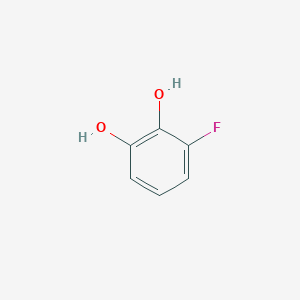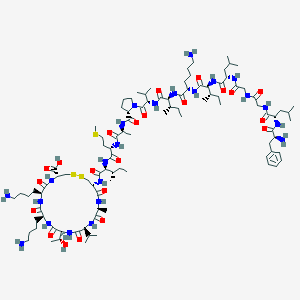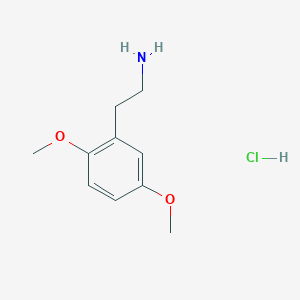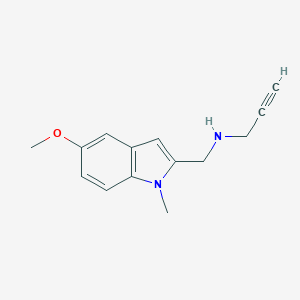
2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole, also known as 2C-T-7, is a psychedelic drug that belongs to the phenethylamine and tryptamine families of compounds. It was first synthesized in the 1980s and gained popularity in the 1990s as a recreational drug. However, due to its potential for harmful side effects, it was later classified as a Schedule I controlled substance in the United States.
Mechanism Of Action
The mechanism of action of 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This leads to changes in the activity of certain brain regions, resulting in altered perception, thought, and emotion.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole are similar to those of other psychedelic drugs. It can cause changes in perception, including visual and auditory hallucinations, as well as alterations in thought and emotion. It can also cause physical effects such as increased heart rate and blood pressure, dilated pupils, and sweating.
Advantages And Limitations For Lab Experiments
The use of 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole in lab experiments is limited due to its classification as a controlled substance. However, it may be useful in studying the serotonin 5-HT2A receptor and its role in the regulation of mood, cognition, and perception.
Future Directions
There are several potential future directions for research on 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor for therapeutic purposes. Another area of research could focus on the use of 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole in combination with other drugs to enhance its therapeutic effects or reduce its potential for harmful side effects. Additionally, more research is needed to fully understand the mechanism of action of 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole and its effects on the brain and body.
Synthesis Methods
The synthesis of 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole involves several steps, starting with the reaction of 5-methoxyindole with formaldehyde and dimethylamine to form 2-(N,N-dimethylamino)methyl-1-methyl-5-methoxyindole. This intermediate is then reacted with propargyl bromide to form 2-(N-(2-propynyl)aminomethyl)-1-methyl-5-methoxyindole, the final product.
Scientific Research Applications
Despite its classification as a controlled substance, 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole has been studied for its potential therapeutic applications. Research has shown that it has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many other psychedelic drugs, such as LSD and psilocybin.
properties
CAS RN |
130445-58-8 |
|---|---|
Product Name |
2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole |
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-[(5-methoxy-1-methylindol-2-yl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C14H16N2O/c1-4-7-15-10-12-8-11-9-13(17-3)5-6-14(11)16(12)2/h1,5-6,8-9,15H,7,10H2,2-3H3 |
InChI Key |
PHOSPXFMBUITGW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1CNCC#C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1CNCC#C |
Other CAS RN |
130445-58-8 |
synonyms |
2-(N-(2-propynyl)aminomethyl)-1-methyl-5-methoxyindole 2-NPAMMI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



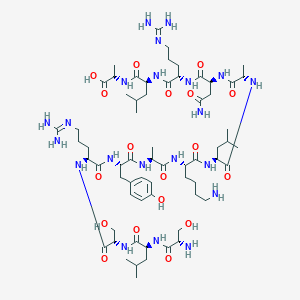
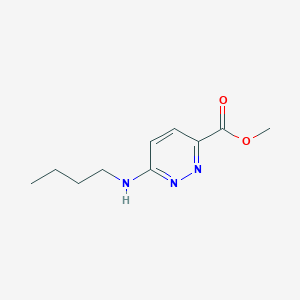
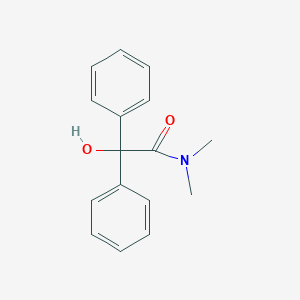
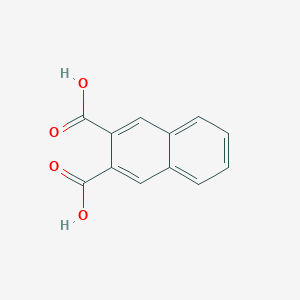
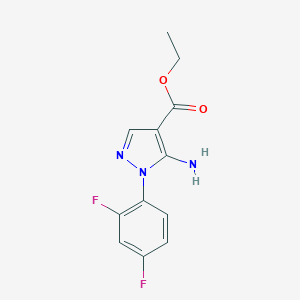
![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)
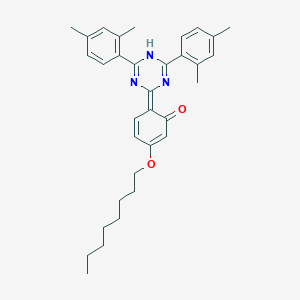
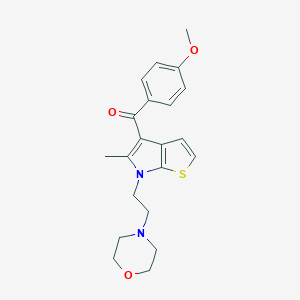
![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)


